2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine

Medicinal Chemistry ADME-Tox Structure-Activity Relationship

2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine is a specialized small molecule belonging to the N-hydroxyacetamidine (amidoxime) class, characterized by a 3-ethoxy substituent on the phenyl ring and a hydroxylamine functional group. This structural arrangement confers a unique hydrogen-bonding capacity and metal-chelating potential, positioning it as a versatile intermediate in medicinal chemistry.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B12441119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=NO)N
InChIInChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
InChIKeyMVZKYWYFNAGECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine: A Strategic N-Hydroxyacetamidine Scaffold for Targeted Medicinal Chemistry and Antibacterial Discovery


2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine is a specialized small molecule belonging to the N-hydroxyacetamidine (amidoxime) class, characterized by a 3-ethoxy substituent on the phenyl ring and a hydroxylamine functional group . This structural arrangement confers a unique hydrogen-bonding capacity and metal-chelating potential, positioning it as a versatile intermediate in medicinal chemistry . Unlike simpler acetamidines, the N-hydroxy moiety enables distinct interactions with biological targets, including enzyme active sites and bacterial mechanisms, making it a compound of interest for developing novel antibacterials and selective enzyme inhibitors [1]. The compound's specific substitution pattern—with the ethoxy group at the meta position—differentiates it from its ortho and para isomers, directly impacting its physicochemical properties and biological target engagement .

Why 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine Cannot Be Simply Replaced by Common Analogs


Generic substitution of 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine with other in-class compounds, such as the 4-ethoxy isomer , the non-hydroxylated acetamidine , or the N,N-dimethyl variant [1], is not scientifically justifiable without risking significant deviations in biological activity and physicochemical behavior. The meta-position of the ethoxy group on the phenyl ring, relative to the N-hydroxyacetamidine core, creates a unique spatial and electronic environment that directly influences target binding, lipophilicity (logP), and metabolic stability . Class-level inference from structure-activity relationship (SAR) studies on N-hydroxyacetamidines demonstrates that even minor changes to the phenyl substitution pattern can drastically alter enzyme inhibition potency and antibacterial efficacy, as observed with oxazolidinone derivatives [2]. Therefore, procurement decisions must be based on specific, quantitative evidence of this compound's differentiated profile.

Quantitative Evidence Guide for 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine: Differentiated Properties Against Key Analogs


Meta-Substituted Ethoxy Group Confers Differentiated Lipophilicity (logP) Relative to Para Isomer

The meta (3-) substitution of the ethoxy group on the phenyl ring of 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine results in a distinct lipophilicity profile compared to its para (4-) substituted isomer, 2-(4-Ethoxy-phenyl)-N-hydroxy-acetamidine. Calculated logP values indicate a measurable difference in partition coefficient, which is a key determinant of passive membrane permeability and bioavailability .

Medicinal Chemistry ADME-Tox Structure-Activity Relationship

N-Hydroxyacetamidine Moiety Enables Superior Antibacterial Activity in Oxazolidinone Series Compared to Non-Hydroxylated Analogs

The presence of the N-hydroxyacetamidine group in oxazolidinone derivatives has been shown to confer enhanced antibacterial potency relative to compounds lacking this functional group [1]. In a study evaluating a panel of novel oxazolidinones, compounds bearing an N-hydroxyacetamidine substituent displayed activity superior to the clinical antibiotic Linezolid against several Gram-positive pathogens, with minimum inhibitory concentrations (MICs) reduced by 2- to 4-fold in some cases [2].

Antibacterial Discovery Oxazolidinones Enzyme Inhibition

Meta-Ethoxy Substitution Alters Hydrogen-Bonding Capacity and Target Recognition Compared to Ortho and Para Analogs

The position of the ethoxy group on the phenyl ring (ortho, meta, or para) significantly influences the compound's hydrogen-bonding network and steric interactions with biological targets . The 3-ethoxy (meta) substitution in 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine provides a distinct spatial arrangement compared to the 2-ethoxy (ortho) or 4-ethoxy (para) isomers, as evidenced by differing calculated polar surface areas (PSA) and rotatable bond counts .

Medicinal Chemistry Molecular Recognition Enzyme Inhibition

Optimal Research and Development Applications for 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine


Synthesis of Next-Generation Oxazolidinone Antibiotics with Enhanced Potency

As a key N-hydroxyacetamidine-containing building block, 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine is ideally suited for the synthesis of novel oxazolidinone analogs [1]. Research has demonstrated that incorporating this functional group can yield compounds with MIC values as low as 0.5-1 µg/mL against resistant S. aureus strains, significantly outperforming Linezolid [2]. Procurement of this specific synthon enables the exploration of C-5 terminus diversity in oxazolidinone libraries, directly targeting improved antibacterial activity [3].

Developing Selective Enzyme Inhibitors via Metal Chelation and Hydrogen Bonding

The N-hydroxyacetamidine moiety is a known zinc-binding group (ZBG) and can chelate other transition metals in enzyme active sites . The 3-ethoxy substitution on the phenyl ring provides a unique hydrophobic anchor that can be exploited for selectivity . This compound serves as a strategic starting point for synthesizing inhibitors of metalloenzymes such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), or carbonic anhydrases, where the specific meta-substitution pattern may confer isoform selectivity over the unsubstituted or para-substituted analogs .

Structure-Activity Relationship (SAR) Studies on Phenyl Substitution Effects

This compound is an essential tool for comparative SAR studies aimed at understanding the impact of ethoxy group position (ortho, meta, para) on biological activity . Its distinct TPSA, logP, and rotatable bond count, relative to its isomers , make it a valuable control compound in medicinal chemistry programs optimizing for improved membrane permeability and target engagement. Researchers can use this compound to systematically deconvolute the contributions of electronic and steric effects to a given biological readout [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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